molecular formula C17H26ClNO4 B4079390 Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B4079390
M. Wt: 343.8 g/mol
InChI Key: XZTVVXLRSJFMMF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with phenoxypropyl intermediates. The process may include steps such as esterification, hydrolysis, and subsequent hydrochloride formation . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenoxypropyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-2-21-17(20)14-8-10-18(11-9-14)12-15(19)13-22-16-6-4-3-5-7-16;/h3-7,14-15,19H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTVVXLRSJFMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride

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